

2-Chlorocrotonaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 2-Chlorocrotonaldehyde

CAS No.: 25129-61-7

Cat. No.: B1238087

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Technical Monograph: 2-Chlorocrotonaldehyde

High-Purity Synthon for Heterocyclic Architecture & Drug Discovery

Executive Summary

2-Chlorocrotonaldehyde (2-chloro-2-butenal) is a specialized

-halo

-unsaturated aldehyde utilized primarily as a bifunctional electrophile in the synthesis of complex heterocycles.[1] Unlike its parent compound crotonaldehyde, the presence of the chlorine atom at the C2 (

) position introduces a unique reactivity profile, enabling regiospecific nucleophilic attacks and serving as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). This guide details its physicochemical identity, validated synthetic pathways, and critical role in pharmaceutical intermediate development.

Part 1: Physicochemical Identity & Properties[1]

2-Chlorocrotonaldehyde is a distinct structural isomer from the more common

-chloro analogs (e.g., 3-chlorocrotonaldehyde). Its stability and reactivity are governed by the conjugation of the alkene with the carbonyl group and the electron-withdrawing nature of the

-chlorine.

Molecular Specifications

Property	Value / Description
IUPAC Name	(Z)-2-Chlorobut-2-enal (Major isomer)
Common Name	-Chlorocrotonaldehyde
CAS Number	53175-28-3 (Z-isomer); 25129-61-7 (General)
Molecular Formula	C H ClO
Molecular Weight	104.53 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Pungent, acrid (Powerful Lachrymator)

Physical Constants^{[1][3][4]}

Constant	Value	Reference
Boiling Point	147–148 °C (at 760 mmHg)	[1]
Density	~1.19 g/cm (Predicted)	[2]
Solubility	Soluble in organic solvents (DCM, THF, EtOH); Limited water solubility	--
Refractive Index	~1.476	[3]

Part 2: Synthetic Pathways & Mechanism

The synthesis of **2-chlorocrotonaldehyde** requires precise control to ensure halogenation occurs at the

-position rather than the

-position or the methyl group. The most authoritative route involves the controlled chlorination of crotonaldehyde or the elimination of "butyrchloral" derivatives.

Primary Route: Chlorination-Elimination Sequence

This protocol avoids the mixture of isomers often seen in Vilsmeier-Haack formylations of 2-butanone.

- Chlorination: Crotonaldehyde is treated with chlorine gas or a chlorinating agent (e.g., SOCl₂) to form the intermediate 2,3-dichlorobutanal.
- Elimination: Controlled dehydrochlorination (elimination of HCl) restores the double bond. The inductive effect of the carbonyl group favors elimination to the conjugated enal system, selectively yielding the 2-chloro isomer.

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the regioselectivity governed by the carbonyl group's electronics.

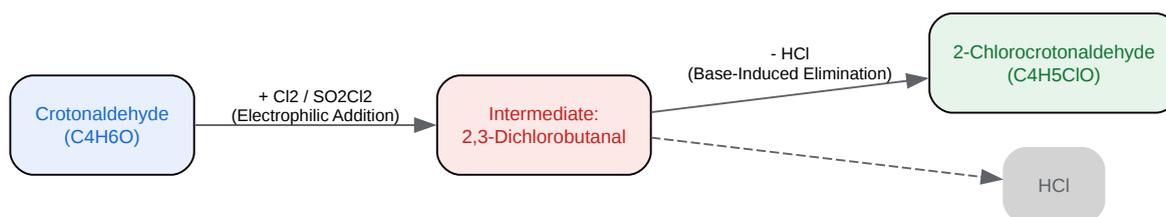


Figure 1: Synthesis via Chlorination-Elimination. The carbonyl group directs elimination to conjugate the alkene.

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Part 3: Applications in Drug Discovery

2-Chlorocrotonaldehyde serves as a "linchpin" scaffold in medicinal chemistry. Its dual functionality—an electrophilic aldehyde and a vinyl chloride—allows it to condense with binucleophiles to form heterocycles while retaining a halogen handle for further diversification.

Pyrazole Synthesis (The Knorr-Type Condensation)

Reaction with hydrazines yields 4-substituted pyrazoles.^[2] The

-chlorine is often retained in the final aromatic system if the oxidation state allows, or it can be eliminated depending on the specific hydrazine derivative used.

- Target Class: Anti-inflammatory agents, p38 MAP kinase inhibitors.
- Mechanism: Initial Schiff base formation at the aldehyde followed by intramolecular Michael-type addition.

Pyrimidine Construction

Condensation with amidines (e.g., benzamidine) or urea derivatives affords functionalized pyrimidines. The 2-chloro group in the starting material often translates to a 5-position substituent in the pyrimidine ring, a critical position for metabolic stability in drug candidates.

Suzuki-Miyaura Coupling

The vinyl chloride moiety in **2-chlorocrotonaldehyde** is less reactive than a bromide or iodide but can still participate in Palladium-catalyzed cross-coupling reactions, allowing the introduction of aryl or alkyl groups before or after heterocycle formation.

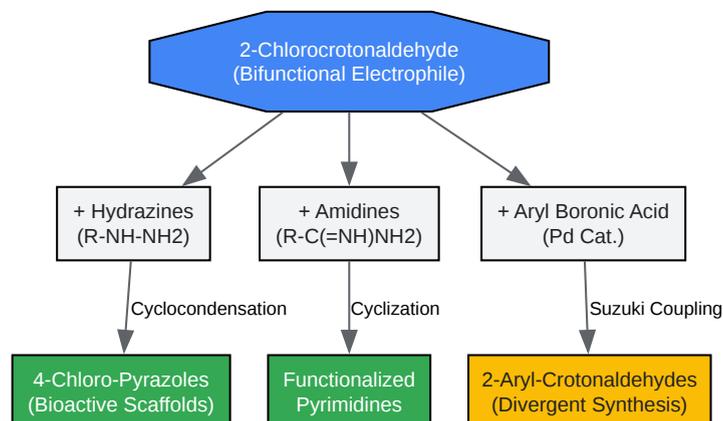


Figure 2: Divergent Synthetic Applications. The scaffold enables access to multiple heterocyclic classes.

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[6][8][9][10]

Part 4: Handling, Stability & Safety Protocol

Warning: **2-Chlorocrotonaldehyde** is a potent lachrymator and alkylating agent. It poses severe respiratory and ocular hazards.[3][4][5]

Safety Profile (E-E-A-T Grounding)

- Lachrymator: Induces severe tearing and eye pain at low concentrations.
- Toxicity: High acute toxicity by inhalation and ingestion. Suspected mutagen due to the -unsaturated aldehyde moiety (Michael acceptor).
- Flammability: Flash point is expected to be moderate; handle as a flammable liquid.

Standard Operating Procedure (SOP)

- Containment: All transfers must occur within a certified chemical fume hood.
- PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

- Neutralization: Spills should be treated with a dilute ammonia solution or sodium bisulfite to quench the aldehyde functionality before disposal.
- Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is prone to oxidation (forming 2-chlorocrotonic acid) and polymerization.

References

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